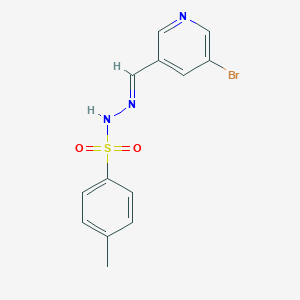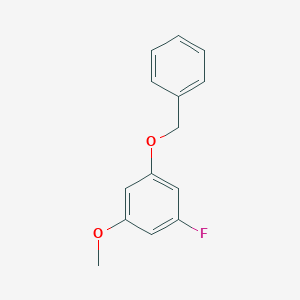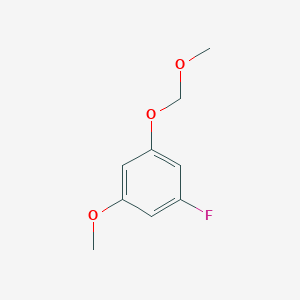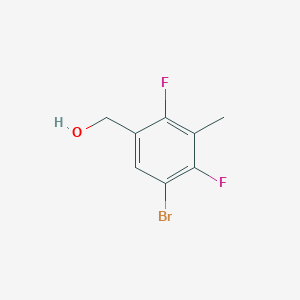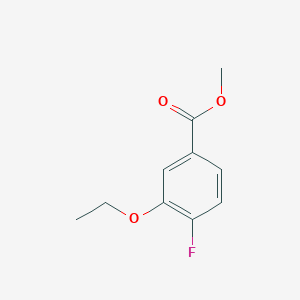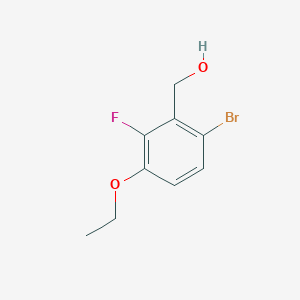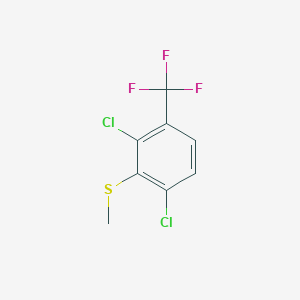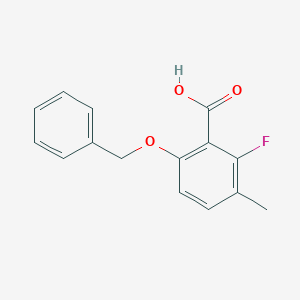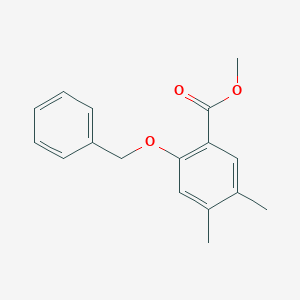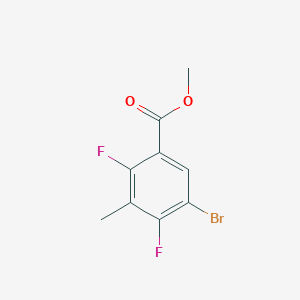
Methyl 5-bromo-2,4-difluoro-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-bromo-2,4-difluoro-3-methylbenzoate” is a chemical compound with the molecular formula C9H7BrF2O2 . It has a molecular weight of 265.05 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrF2O2/c1-4-7(11)5(9(13)14-2)3-6(10)8(4)12/h3H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, and methyl groups.Physical And Chemical Properties Analysis
“Methyl 5-bromo-2,4-difluoro-3-methylbenzoate” is a solid compound . It has a molecular weight of 265.05 .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Indole derivatives are known for their wide range of biological activities. Methyl 5-bromo-2,4-difluoro-3-methylbenzoate can serve as a precursor in the synthesis of various indole scaffolds. These scaffolds are crucial for creating compounds with antiviral, anti-inflammatory, anticancer, and other pharmacological activities .
Antiviral Agent Development
The compound can be used to develop antiviral agents. For instance, indole derivatives have shown inhibitory activity against influenza A and other viruses. By incorporating the benzoate into indole-based frameworks, researchers can explore new antiviral drugs .
Anti-inflammatory Applications
Due to the structural similarity with bioactive indole compounds, Methyl 5-bromo-2,4-difluoro-3-methylbenzoate could be utilized in the development of anti-inflammatory medications. The indole nucleus is a common feature in many synthetic drug molecules, which binds with high affinity to multiple receptors .
Anticancer Research
The compound’s potential in anticancer research lies in its ability to be transformed into indole derivatives that possess anticancer activities. This transformation allows for the exploration of new therapeutic possibilities in oncology .
Antioxidant Properties
Researchers can modify Methyl 5-bromo-2,4-difluoro-3-methylbenzoate to produce antioxidants. Indole derivatives are known to exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .
Antimicrobial and Antitubercular Activities
The benzoate can be a starting material for compounds with antimicrobial and antitubercular properties. The indole core structure is often associated with these biological activities, making it a valuable target for new drug development .
Antidiabetic and Antimalarial Research
By synthesizing indole-based derivatives from Methyl 5-bromo-2,4-difluoro-3-methylbenzoate , scientists can investigate their use in treating diabetes and malaria. The diverse biological activities of indole compounds make them suitable candidates for such applications .
Photoactive Material Synthesis
The compound can be used to create photoactive materials. For example, ortho-fluoroazobenzene derivatives exhibit photoactive properties, which are useful in advanced sensors, drug delivery, and data storage. The benzoate’s structure allows for the development of novel photoactive molecules .
Safety and Hazards
The safety data sheet for a similar compound, “Methyl5-bromo-2,3-difluorobenzoate”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
methyl 5-bromo-2,4-difluoro-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-4-7(11)5(9(13)14-2)3-6(10)8(4)12/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFUKWLTPXGCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2,4-difluoro-3-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

